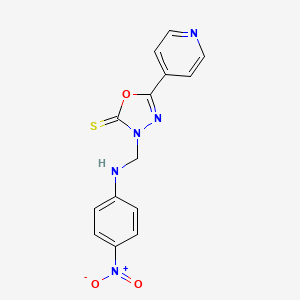![molecular formula C18H19N3O B12914982 Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- CAS No. 393855-73-7](/img/structure/B12914982.png)
Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol is a complex organic compound that features a cyclohexanol core with a pyrimidinyl and phenylethynyl substituent. This compound is notable for its unique structural properties, which include a secondary amine, a hydroxyl group, and multiple aromatic rings. These features make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol typically involves multi-step organic reactionsThe final step involves the addition of the cyclohexanol moiety via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic rings can undergo hydrogenation under specific conditions.
Substitution: The secondary amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Investigated for their potential as kinase inhibitors .
Uniqueness
Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol is unique due to its combination of a cyclohexanol core with a pyrimidinyl and phenylethynyl substituent. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
393855-73-7 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C18H19N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,12-13,16-17,22H,8-11H2,(H,19,20,21) |
InChI Key |
AOGCGOQFIUNGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC=C2C#CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


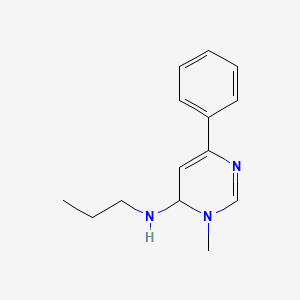
![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)

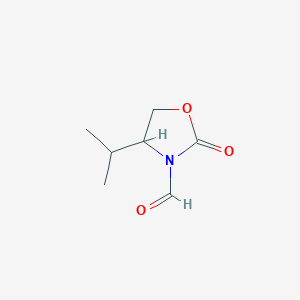
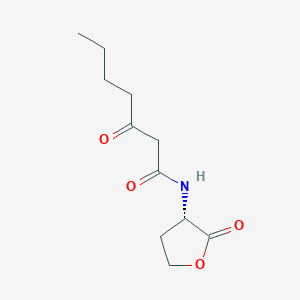
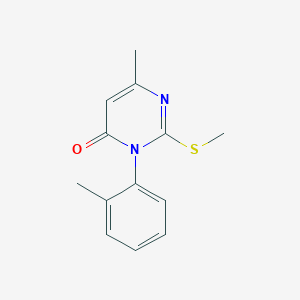
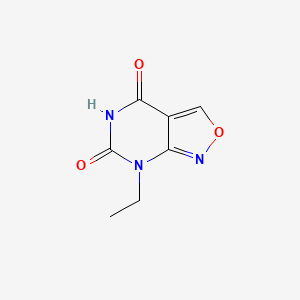

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)

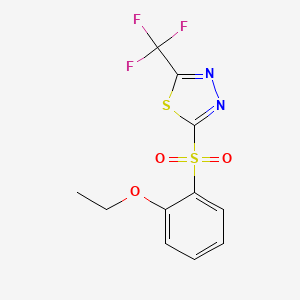
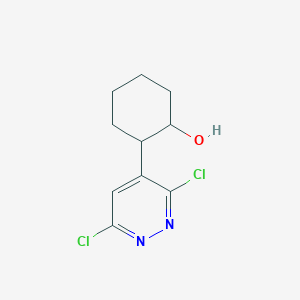
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
